2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one
Description
2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one is a spirocyclic compound featuring a fused imidazo[4,5-c]pyridine core linked to a piperidine ring via a spiro carbon atom (C12H21N5, average mass: 235.33 g/mol) . Its structure combines the aromaticity of the imidazopyridine system with the conformational flexibility of the piperidine moiety, making it a versatile scaffold in medicinal chemistry. The compound’s synthesis typically involves microwave-assisted condensation reactions or reductions of nitropyridine precursors, as demonstrated in Schemes 3 and 4 of the cited literature . Notably, its amino-ethanone substituent at the 1'-position distinguishes it from related analogs and may enhance hydrogen-bonding interactions in biological targets .
Properties
Molecular Formula |
C12H19N5O |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-amino-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone |
InChI |
InChI=1S/C12H19N5O/c13-7-10(18)17-5-2-12(3-6-17)11-9(1-4-16-12)14-8-15-11/h8,16H,1-7,13H2,(H,14,15) |
InChI Key |
OXTUGBRDBVMWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCN(CC2)C(=O)CN)C3=C1NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of imidazo[4,5-c]pyridine derivatives with piperidine derivatives in the presence of a suitable catalyst can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different biological activities .
Scientific Research Applications
2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various cellular pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby altering signal transduction processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and pharmacological differences between 2-Amino-1-{3,5,6,7-tetrahydrospiro[...]ethan-1-one and structurally related compounds:
Key Findings and Analysis
Spirocyclic rigidity limits conformational freedom, which may improve selectivity but reduce adaptability to diverse binding sites compared to non-spiro imidazopyridines .
Synthetic Accessibility: Microwave-assisted methods (e.g., silica gel-supported reactions) yield the target compound in 71–92% efficiency, superior to traditional reflux-based syntheses for propyl/isopropyl analogs (32–99% yields) . The amino-ethanone moiety requires protective group strategies to avoid side reactions, increasing synthetic complexity relative to alkyl-substituted derivatives .
The trihydrochloride salt of a related propanone derivative (C13H24Cl3N5O) shows improved aqueous solubility but necessitates stringent safety protocols (e.g., P201/P210 precautions) .
Commercial Availability :
- The target compound is listed as discontinued by suppliers like CymitQuimica, whereas analogs such as 1'-isopropyl and 1'-propyl derivatives remain available for research .
Biological Activity
2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure that integrates both imidazo and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 249.31 g/mol. The presence of an amino group and a carbonyl function enhances its reactivity and biological applicability. The spirocyclic structure is significant as it may lead to distinct pharmacological profiles compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₅O |
| Molecular Weight | 249.31 g/mol |
| CAS Number | 1092292-61-9 |
| Structure | Structure |
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets.
Antimicrobial Activity
Studies suggest that compounds with similar structural features exhibit antimicrobial properties. For example:
- 3-Aminoquinoline : Exhibits significant antimicrobial activity due to its amino group and quinoline ring structure.
- 2-Pyridinamine : Demonstrates anticancer properties.
The unique combination of nitrogen-containing heterocycles in this compound may enhance its potential as an antimicrobial agent.
Anticancer Activity
Preliminary research indicates that compounds containing imidazo and piperidine structures have been investigated for their anticancer properties. The mechanism may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth.
-
Mechanism of Action :
- Research has shown that the compound may interact with specific molecular targets such as enzymes involved in metabolic pathways. This interaction could lead to the modulation of biological responses associated with disease progression.
-
Comparative Analysis :
- A comparative study involving structurally similar compounds highlighted that this compound exhibited superior activity against certain bacterial strains compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
